molecular formula C16H23NO2S B2526307 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034244-22-7

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2526307
CAS No.: 2034244-22-7
M. Wt: 293.43
InChI Key: QDYZYKHYTYTTMG-UHFFFAOYSA-N
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Description

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethylbenzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceutical drugs . The compound also contains a methoxy group and a tetrahydro-2H-thiopyran group, which is a type of heterocyclic compound containing sulfur .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydro-2H-thiopyran ring could potentially introduce some three-dimensionality .


Physical and Chemical Properties Analysis

Some physical and chemical properties can be predicted based on the structure of the compound. For example, the presence of the benzamide group might increase the compound’s polarity, potentially affecting its solubility in various solvents. The compound’s boiling point, density, and refractive index could also be estimated .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial Screening : Compounds structurally related to "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethylbenzamide" have been synthesized and screened for antimicrobial activity. These include derivatives with thiazole rings showing effectiveness against various bacterial and fungal strains, suggesting potential for therapeutic applications in treating microbial infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy

Photodynamic Therapy (PDT) Application : Certain benzamide derivatives, particularly those involving phthalocyanine structures, exhibit high singlet oxygen quantum yields. These properties are crucial for Type II photodynamic therapy, a treatment modality for cancer. The relevance of these findings suggests that structurally related compounds might be explored for their potential in PDT, leveraging their fluorescence and photophysical properties for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Intermolecular Interactions

Structural Analysis and Chemical Interactions : The study of molecular structures of benzamide derivatives, including their intermolecular interactions and crystal packing, has been facilitated by NMR spectroscopy and X-ray diffraction. Such analyses contribute to understanding the physicochemical properties and stability of these compounds, which is vital for their application in material science and drug design (Karabulut et al., 2014).

Chemical Oxidation and Modification

Oxidation Studies : Research on the chemical oxidation of benzamide derivatives highlights the diverse reactivity of these compounds, leading to various products based on the oxidation site. These findings are important for understanding the metabolic pathways and potential bioactivation of benzamide drugs, offering insights into their pharmacokinetics and toxicology profiles (Adolphe-Pierre et al., 1998).

Catalysis and Organic Synthesis

Catalytic Applications : Benzamide derivatives have been explored as intermediates in catalytic reactions, including the methoxycarbonylation of alkynes. Such reactions demonstrate the utility of benzamide compounds in organic synthesis, enabling the production of valuable chemical products through highly selective and efficient processes (Magro et al., 2010).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential pharmaceutical, future research might focus on in vitro and in vivo testing to determine its biological activity, toxicity, and pharmacokinetics .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-12-4-5-13(2)14(10-12)15(18)17-11-16(19-3)6-8-20-9-7-16/h4-5,10H,6-9,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZYKHYTYTTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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